Chamaejasmenin B

Anticancer Biflavonoids Cytotoxicity

Identifying a biflavonoid with validated in vivo efficacy and low MDR resistance is a significant challenge in oncology research. Chamaejasmenin B addresses this gap with documented antiproliferative activity across 8 human cancer cell lines (IC50 1.08-10.8 μmol/L) and an exceptionally low resistance factor (RF=1.26) in MDR models. - Broad-spectrum antiproliferative activity across 8 solid tumor cell lines, providing a robust benchmark for screening campaigns. - Validated in vivo efficacy in murine melanoma xenograft models, de-risking translational animal studies. - Demonstrated suppression of cancer cell migration/invasion via TGF-β pathway modulation, enabling focused metastasis research.

Molecular Formula C32H26O10
Molecular Weight 570.5 g/mol
Cat. No. B1632052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin B
Molecular FormulaC32H26O10
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
InChIInChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28?,31-,32-/m1/s1
InChIKeyBTCICADMSGBCKA-VGVWILAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmenin B: Procurement Considerations for a C-3/C-3″ Biflavanone with Pan-Cancer Antiproliferative Activity


Chamaejasmenin B (CAS: 89595-71-1) is a naturally occurring C-3/C-3″ biflavanone isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine [1]. This compound belongs to a class of dimeric flavonoids characterized by a unique cis–cis configuration at the C-2/C-3 and C-2″/C-3″ positions, which distinguishes it from other biflavanones with different stereochemical arrangements [2]. For procurement specialists, the key considerations for Chamaejasmenin B include its reproducible antiproliferative activity across a broad panel of human solid tumor cell lines and its established in vivo efficacy, which positions it as a distinct research tool within the biflavonoid family.

Why Chamaejasmenin B Cannot Be Substituted by Generic Biflavonoids


Within the C-3/C-3″ biflavonoid class, minor structural variations—such as the presence or absence of a methoxy group, stereochemical configuration, or substitution patterns—can dramatically alter biological activity and target specificity. Chamaejasmenin B exhibits a distinct activity profile that is not interchangeable with its closest structural analogs. For instance, while it demonstrates potent antiproliferative activity against a broad panel of cancer cell lines, it is markedly less effective as a nematicide when compared to other biflavonoids from the same source [1]. Similarly, its antifungal potency differs significantly from that of other closely related compounds [2]. These quantitative differences underscore the necessity for precise compound selection based on the intended application. The evidence presented below demonstrates that generic substitution with a structurally similar biflavonoid will not replicate the specific biological outcomes associated with Chamaejasmenin B.

Quantitative Differentiation of Chamaejasmenin B Against Key Analogs


Superior Antiproliferative Potency Against Human Solid Tumor Cell Lines Compared to Neochamaejasmin C

Chamaejasmenin B demonstrates consistently higher antiproliferative potency than neochamaejasmin C across a panel of 8 human solid tumor cell lines. The IC50 values for Chamaejasmenin B range from 1.08 to 10.8 μmol/L, while those for neochamaejasmin C range from 3.07 to 15.97 μmol/L [1]. This represents an average ~2-3 fold increase in potency, making Chamaejasmenin B the preferred choice for studies requiring a more potent biflavonoid anticancer agent.

Anticancer Biflavonoids Cytotoxicity

Demonstrated In Vivo Antitumor Efficacy in a Murine Melanoma Xenograft Model

Chamaejasmenin B (CHB) has been shown to inhibit tumor growth and induce tumor apoptosis in a mouse xenograft model using B16F0 and B16F10 murine melanoma cells [1]. In contrast, while many biflavonoids exhibit in vitro activity, in vivo validation is not consistently reported. For example, the closely related compound neochamaejasmin C has no published in vivo data. This in vivo evidence provides a critical differentiator for Chamaejasmenin B, validating its potential for translation beyond in vitro systems and reducing the risk associated with procuring compounds that lack in vivo validation.

Anticancer Biflavonoids In Vivo

Superior Anti-MDR Activity in Resistant Cancer Cells Compared to Standard Chemotherapeutics

Chamaejasmenin B exhibits potent activity against multidrug-resistant (MDR) cancer cells, a property that is critical for overcoming chemotherapy failure. The average resistant factor (RF) for Chamaejasmenin B is only 1.26, indicating that resistant cells remain highly sensitive to the compound [1]. This is a significant differentiator, as many standard chemotherapeutics have much higher RF values, rendering them ineffective against MDR cells. For instance, the resistant factor for paclitaxel in KBV200 cells (a MDR subline) is reported to be >100, highlighting the exceptional ability of Chamaejasmenin B to circumvent common resistance mechanisms.

Anticancer Biflavonoids Multidrug Resistance

Weaker Nematicidal Activity Against A. besseyi Compared to Isoneochamaejasmin A, but 4-Fold Stronger than Neochamaejasmin B Against D. destructor

While Chamaejasmenin B is a potent anticancer agent, its nematicidal activity is comparatively weak, demonstrating that its utility is not universal. Against Aphelenchoides besseyi, Chamaejasmenin B exhibits an LC50 of 3.94 mM, which is 1.7-fold weaker than isoneochamaejasmin A (LC50 = 2.32 mM) [1]. However, it is 4-fold more potent than neochamaejasmin B, which has an LC50 of 15.6 mM against Ditylenchus destructor [1]. This data underscores the application-specific potency of Chamaejasmenin B and confirms that it should not be selected for nematicidal studies where isoneochamaejasmin A would be more appropriate.

Nematicide Biflavonoids Agriculture

2-Fold Lower Antifungal Potency Compared to Chamaejasmenin A

Chamaejasmenin B exhibits antifungal activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL, which is 2-fold higher (less potent) than that of chamaejasmenin A (MIC = 3.12 μg/mL) [1]. This direct comparison from the same study highlights that even among structurally similar C-3/C-3″ biflavanones, potency can vary significantly. For antifungal applications, chamaejasmenin A would be the preferred compound, further demonstrating the need for precise selection based on quantitative data.

Antifungal Biflavonoids Agriculture

Demonstrated Antimetastatic and Anti-Migratory Activity In Vitro

Chamaejasmenin B has been shown to suppress cancer cell migration and invasion in vitro . Specifically, in breast cancer MDA-MB-231 cells, Chamaejasmenin B inhibits metastasis by rebalancing the TGF-β paradox [1]. While quantitative metrics are not uniformly reported across studies, the mechanistic insight and the specific context of breast cancer metastasis provide a clear differentiator. Many biflavonoids lack this level of functional characterization, which is essential for studies focused on the metastatic cascade.

Anticancer Biflavonoids Metastasis

Optimal Research Applications for Chamaejasmenin B Based on Evidence


Validating Anticancer Activity in Broad-Spectrum Cytotoxicity Screens

Chamaejasmenin B is the preferred choice for primary screening campaigns aimed at identifying novel antiproliferative agents across multiple solid tumor types. Its consistently potent IC50 values (1.08–10.8 μmol/L) across 8 human cancer cell lines [1] provide a robust benchmark for comparing novel compounds. Researchers can confidently use Chamaejasmenin B as a positive control or a starting point for structure-activity relationship (SAR) studies, knowing its activity is well-characterized and superior to the close analog neochamaejasmin C [1].

Investigating Multidrug Resistance (MDR) Mechanisms and Therapeutic Strategies

Given its exceptionally low resistant factor (RF = 1.26) in MDR cancer cells [1], Chamaejasmenin B is a critical tool for dissecting the mechanisms of drug resistance and for screening for new anti-MDR agents. It can serve as a model compound for understanding how natural products can bypass common resistance pathways, such as those mediated by P-glycoprotein. This is in stark contrast to standard chemotherapeutics like paclitaxel, which are rendered ineffective in similar models [1].

In Vivo Proof-of-Concept Studies for Melanoma and Other Solid Tumors

The documented in vivo efficacy in murine melanoma xenograft models [1] positions Chamaejasmenin B as a de-risked candidate for translation into animal studies. Researchers developing preclinical models of melanoma or other solid tumors where Stellera chamaejasme extracts have shown promise should prioritize this compound. The availability of in vivo data for Chamaejasmenin B, but not for close analogs like neochamaejasmin C, makes it the more strategic procurement choice for in vivo pharmacology or toxicology studies.

Targeting Tumor Metastasis and Invasion Pathways

For research programs focused on the later stages of cancer progression, Chamaejasmenin B offers a validated tool for probing mechanisms of cell migration and invasion. Its demonstrated ability to suppress these processes in breast cancer cells and to modulate the TGF-β signaling pathway [1] provides a specific functional context that is not widely reported for other biflavonoids. This makes it a valuable reagent for molecular biology and cell signaling studies centered on the metastatic cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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